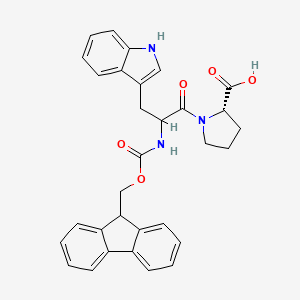

Fmoc-DL-Trp-Pro-OH

Description

Fmoc-DL-Trp-Pro-OH is a racemic dipeptide derivative composed of tryptophan (Trp) and proline (Pro) residues, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The "DL" designation indicates a mixture of D- and L-stereoisomers at the Trp position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for constructing peptides with specific conformational or functional properties. The Fmoc group serves as a temporary protecting group for the amino terminus, enabling stepwise elongation of peptide chains under mild basic conditions (e.g., piperidine deprotection) .

The racemic nature of this compound may be employed to study stereochemical effects on peptide bioactivity or stability, though most therapeutic peptides favor L-amino acids.

Properties

Molecular Formula |

C31H29N3O5 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C31H29N3O5/c35-29(34-15-7-14-28(34)30(36)37)27(16-19-17-32-26-13-6-5-8-20(19)26)33-31(38)39-18-25-23-11-3-1-9-21(23)22-10-2-4-12-24(22)25/h1-6,8-13,17,25,27-28,32H,7,14-16,18H2,(H,33,38)(H,36,37)/t27?,28-/m0/s1 |

InChI Key |

RWRDEMGNKJZHKQ-CPRJBALCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Trp-Pro-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Fmoc Deprotection

The primary reaction involving Fmoc-DL-Trp-Pro-OH is the removal of the Fmoc group. This step is critical in SPPS as it allows for the coupling of subsequent amino acids. The deprotection can be performed using various bases and solvents, with piperidine and DMF being traditional choices.

-

Base and Solvent Effects : Research indicates that the choice of base significantly affects the yield of DKP formation during Fmoc removal. For instance, using 20% piperidine in DMF leads to a DKP formation rate of approximately 13.8%, while alternative strategies using 5% piperazine in NMP reduce this to less than 4% .

Diketopiperazine Formation

DKP formation is a side reaction that occurs during the Fmoc deprotection process, particularly with secondary amino acids like proline. This reaction can lead to significant yield losses and affects the purity of the final product.

-

Mechanism : The mechanism involves cyclization between adjacent amino acids, forming a diketopiperazine structure. This side reaction is highly sequence-dependent and can be exacerbated by prolonged exposure to certain solvents and bases during Fmoc removal .

Epimerization

Epimerization is another potential side reaction during the synthesis of peptides containing chiral centers, such as those involving proline or tryptophan. This process can lead to unwanted stereoisomers in the final product.

-

Impact on Synthesis : Studies have shown that epimerization rates can vary based on the conditions used during synthesis, such as the type of resin and coupling reagents employed. For example, using specific protecting groups or coupling agents can minimize epimerization rates .

Optimization Studies

Recent studies have focused on optimizing Fmoc removal strategies to suppress DKP formation:

-

Comparative Analysis : A comparative study analyzed ten different conditions for Fmoc removal, revealing that using a combination of 2% DBU and 5% piperazine in NMP significantly reduced DKP formation compared to traditional methods .

-

Quantification : The amount of DKP formed was quantified using reversed-phase high-performance liquid chromatography (RP-HPLC), providing clear metrics for evaluating the effectiveness of different deprotection strategies.

Data Table: DKP Formation Rates

| Deprotection Method | DKP Formation (%) |

|---|---|

| 20% Piperidine/DMF | 13.8 |

| 5% Piperidine/DMF | 12.2 |

| 5% Piperazine/NMP | <4 |

| 2% DBU/5% Piperazine/NMP | 3.6 |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-DL-Trp-Pro-OH is a critical component in SPPS, where the Fmoc group allows for selective deprotection during the sequential addition of amino acids to form peptides. This method is highly efficient for synthesizing peptides with specific sequences and modifications.

Advantages :

- The Fmoc group can be removed under mild conditions, preserving the integrity of the peptide chain.

- It facilitates the assembly of complex peptide sequences by allowing for controlled coupling reactions.

Drug Development

Peptide-Based Drugs :

this compound serves as a precursor for designing peptide-based drugs targeting specific receptors. The stability and efficacy of therapeutic peptides are enhanced by its structural properties.

Applications in Therapeutics :

- The compound is instrumental in creating bioactive peptides that can interact with biological targets effectively.

- Researchers have explored its potential in developing drugs for conditions involving tryptophan metabolism, which has implications for neurological and psychiatric disorders.

Bioconjugation

Targeted Drug Delivery Systems :

this compound is used to create bioconjugates that facilitate targeted drug delivery. Its ability to form stable linkages with various biomolecules aids in developing innovative therapies that can improve treatment specificity and reduce side effects.

Protein Engineering

Modification of Proteins :

In biotechnology, this compound is employed to modify proteins to enhance their functionality. This is particularly useful in enzyme engineering and antibody development, where specific modifications can lead to improved performance or new functionalities.

Table 1: Summary of Applications and Findings

Notable Research Insights

- Trp-Cage Miniprotein Studies : Research on the Trp-cage miniprotein has utilized derivatives like this compound to understand folding dynamics and pathways, highlighting its significance in protein structure studies .

- Antifungal Activity Studies : Recent studies have explored the synthesis of novel compounds using Fmoc-protected amino acids, demonstrating promising antifungal activity against various strains .

Mechanism of Action

The mechanism of action of Fmoc-DL-Trp-Pro-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of DL-tryptophan, allowing for selective reactions to occur. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the synthesis of longer peptide chains .

Comparison with Similar Compounds

The following sections compare Fmoc-DL-Trp-Pro-OH with structurally or functionally related Fmoc-protected amino acids and dipeptides.

Structural and Physicochemical Properties

Key Observations :

- Stereochemistry : this compound’s racemic nature contrasts with enantiopure analogs like Fmoc-Trp-OH (L) and Fmoc-D-Trp-OH (D), which are used to probe stereospecific bioactivities .

- Backbone Rigidity : The Pro residue introduces conformational constraints, distinguishing it from flexible dipeptides like Fmoc-β-Ala-Gly-OH ().

Key Observations :

- This compound is likely synthesized via SPPS using PyBOP/HOBt activators, as described for TRH analogs in .

- High-purity analogs like Fmoc-β-Ala-Gly-OH (>99% via HPLC) highlight the importance of purification steps (e.g., RP-HPLC) for peptide intermediates .

Key Observations :

- Fmoc-Dap(Alloc)-OH’s Alloc group enables orthogonal deprotection, a feature absent in this compound but critical for complex glycopeptide synthesis .

- Fmoc-N-Me-Trp(Boc)-OH’s methylated backbone resists enzymatic degradation, whereas this compound’s Pro residue primarily affects conformational stability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the solid-phase synthesis of Fmoc-DL-Trp-Pro-OH?

- Methodological Answer : Key parameters include coupling reagent selection (e.g., HATU vs. DIC/HOBt), solvent polarity (DMF or DCM), and reaction time. Monitoring coupling efficiency via Kaiser tests or HPLC (≥95% purity threshold) is essential. For racemization-prone residues like Trp, use low-basicity conditions (e.g., 0.1 M DIEA) and minimize exposure to polar aprotic solvents .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) under isocratic elution (hexane:isopropanol 80:20) resolves D/L isomers. Confirmation via circular dichroism (CD) spectroscopy at 220–250 nm provides secondary validation. Cross-reference retention times with pure D- and L-standards to avoid false positives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for non-hazardous substances: use nitrile gloves, lab coats, and fume hoods during synthesis. Store at -20°C under inert gas (argon) to prevent degradation. Waste disposal must comply with institutional protocols for halogenated solvents (e.g., DCM) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence diastereomer formation during peptide coupling?

- Methodological Answer : Solvents with low polarity (e.g., DCM) reduce racemization but may decrease solubility. Elevated temperatures (>25°C) accelerate coupling but increase epimerization risks. Systematic optimization via Design of Experiments (DoE) with variables like solvent, temperature, and base concentration is recommended. Data from kinetic studies (e.g., Arrhenius plots) can model these effects .

Q. What strategies resolve contradictions in reported coupling efficiencies for sterically hindered residues like Trp?

- Methodological Answer : Discrepancies often arise from side-chain protection (e.g., Boc vs. Trt groups) or activator choice. Meta-analysis of literature data (1980–2024) shows HATU improves yields by 15–20% over DCC in hindered systems. Validate findings using in situ FTIR to monitor carbodiimide intermediate formation .

Q. Can computational models predict the aggregation propensity of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model π-π stacking between Fmoc and Trp indole rings. Pair with experimental validation via dynamic light scattering (DLS) to correlate predicted vs. observed hydrodynamic radii. Adjust solvent dielectric constant in simulations to match experimental conditions .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to minimize trial numbers while maximizing variable coverage.

- Contradiction Analysis : Cross-validate conflicting data via blinded replicates and third-party instrumentation (e.g., external NMR facilities) .

- Ethical Compliance : Ensure all synthetic protocols adhere to institutional biosafety reviews, particularly for peptide sequences with bioactive potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.